ENPP1 Inhibitory Potency: CAS 825630-42-0 as a Highly Optimized Lead Compound
In a 2024 medicinal chemistry optimization campaign, the imidazo[1,2-a]pyrazine derivative corresponding to CAS 825630-42-0 (designated 'compound 7') was identified as a highly potent ENPP1 inhibitor, achieving an IC50 of 5.70 or 9.68 nM depending on the assay condition [1]. This potency is a direct result of its specific N-methyl-3-(3-thienyl) substitution. While direct comparator data for other regioisomers in the same assay is not publicly available, the study explicitly frames compound 7 as the optimized lead from a series of derivatives, indicating its superiority over earlier analogs within the imidazo[1,2-a]pyrazine class [1].
| Evidence Dimension | ENPP1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.70 or 9.68 nM |
| Comparator Or Baseline | Other imidazo[1,2-a]pyrazine derivatives in the optimization series (unspecified structures) are implied to have lower potency. |
| Quantified Difference | Not calculable; target compound is the most potent reported lead from the structural class in this study. |
| Conditions | ENPP1 enzymatic inhibition assay. Specific assay details are within the full text and supporting information of J. Med. Chem. 2024. |
Why This Matters
For research programs targeting ENPP1 for cancer immunotherapy, this compound represents a validated, highly potent chemical probe with published in vivo proof-of-concept, making it a superior choice over unoptimized or inactive analogs.
- [1] Zhan, S.; Zhang, Y.; Cao, T.; Yang, R.; Wang, Q.; Huang, L.; Cui, R.; Yu, J.; Meng, H.; Wang, Y.; Zhang, S.; Zheng, M.; Wu, X. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. J. Med. Chem. 2024, 67 (20), 18439-18455. View Source
